molecular formula C16H17NO B5428469 Naphthalen-2-yl(piperidin-1-yl)methanone CAS No. 26163-43-9

Naphthalen-2-yl(piperidin-1-yl)methanone

Cat. No.: B5428469
CAS No.: 26163-43-9
M. Wt: 239.31 g/mol
InChI Key: HCVWWOHTZDKWLC-UHFFFAOYSA-N
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Description

Naphthalen-2-yl(piperidin-1-yl)methanone is a synthetic organic compound featuring a naphthalene ring system linked to a piperidine ring via a ketone functional group. With a molecular formula of C16H17NO and a molecular weight of 239.32 g/mol, this structural motif is of significant interest in medicinal chemistry and pharmacology research . Compounds containing the naphthalene scaffold, a fused polycyclic aromatic hydrocarbon, are known for their diverse biological activities and are frequently explored as core structures in drug discovery efforts . Researchers investigate this compound and its structural analogs primarily as reference standards in the study of synthetic cannabinoid receptor agonists, a class of substances that interact with the CB1 and CB2 receptors . The naphthalene moiety contributes to the compound's aromatic and planar characteristics, which can influence its binding affinity to protein targets, while the piperidine group introduces basicity and conformational flexibility. This product is intended for use in analytical testing, including methods development as an external standard, and for in vitro pharmacological assays to elucidate structure-activity relationships (SAR). It is supplied as a high-purity material to ensure reliable and reproducible research results. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly prohibited for human consumption or personal use. Researchers handling this compound should consult its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

naphthalen-2-yl(piperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-16(17-10-4-1-5-11-17)15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,1,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVWWOHTZDKWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287936
Record name 2-Naphthalenyl-1-piperidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726836
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26163-43-9
Record name 2-Naphthalenyl-1-piperidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26163-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenyl-1-piperidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl(piperidin-1-yl)methanone typically involves the reaction of naphthalene derivatives with piperidine derivatives under specific conditions. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with piperidin-1-ylmethanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalen-2-yl(piperidin-1-yl)methanol derivatives.

    Reduction: Reduction reactions can convert the methanone group to a methylene group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Naphthalen-2-yl(piperidin-1-yl)methanol

    Reduction: Naphthalen-2-yl(piperidin-1-yl)methane

    Substitution: Various substituted this compound derivatives

Scientific Research Applications

Anticancer Activity

Naphthalen-2-yl(piperidin-1-yl)methanone derivatives have been studied for their potential anticancer properties. Research indicates that these compounds can act as inhibitors of histone deacetylases (HDACs), which play a critical role in cancer progression and cell proliferation. Inhibiting HDACs can lead to the reactivation of tumor suppressor genes, making these compounds promising candidates for cancer therapy .

Neuropharmacological Effects

The compound has shown potential as a modulator of neurotransmitter receptors. Specifically, it has been investigated for its effects on metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders such as schizophrenia and anxiety. Positive allosteric modulation of these receptors could provide new avenues for treatment .

Herbicidal Activity

Recent studies have demonstrated that this compound derivatives exhibit herbicidal properties by acting as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an essential enzyme in the biosynthesis of carotenoids in plants. These compounds have shown significant herbicidal activity against various weed species, suggesting their potential use in agricultural applications .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts acylation and alkylation techniques. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring and naphthalene moiety can significantly influence the biological activity of the resulting compounds.

Compound Synthesis Method Biological Activity Reference
This compoundFriedel-Crafts acylationHDAC inhibition
Naphthalen derivatives with piperidineAlkylation reactionsHerbicidal activity

Case Study: Anticancer Properties

In a study examining the anticancer effects of this compound derivatives, researchers found that specific modifications led to increased potency against various cancer cell lines. The study utilized a combination of in vitro assays to evaluate cell viability and apoptosis induction, demonstrating significant promise for further development as anticancer agents.

Case Study: Herbicide Development

A series of naphthalene-based herbicides were synthesized and tested for efficacy against common agricultural weeds. The results indicated that certain derivatives exhibited superior herbicidal activity compared to existing commercial products. This research highlights the potential for developing new herbicides based on naphthalenes with piperidine substituents.

Mechanism of Action

The mechanism of action of naphthalen-2-yl(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers: 1-Naphthyl vs. 2-Naphthyl Derivatives

The positional isomer 1-naphthyl(piperidin-1-yl)methanone differs in the naphthalene substitution (1-position instead of 2-position), leading to distinct properties:

  • Melting Point : 95–96°C (vs. 110–111°C for the 2-naphthyl analog) .
  • IR : CO stretch at 1626 cm⁻¹ (slightly higher than the 2-naphthyl analog) .
  • Synthesis Yield : Both isomers achieve ~99% yield via similar methods .

The 2-naphthyl isomer’s higher melting point suggests stronger intermolecular interactions, likely due to better π-stacking of the naphthalene system.

Hydroxy-Substituted Analogs

(3-Hydroxynaphthalen-2-yl)(piperidin-1-yl)methanone introduces a hydroxyl group at the 3-position of the naphthalene ring:

  • Physicochemical Properties : Boiling point 467.3°C, density 1.232 g/cm³ .
  • Biological Relevance : Hydroxyl groups often enhance solubility and receptor binding, though activity data for this compound is unspecified .

Extended Carbon Chain Derivatives

4-Hydroxy-3-(naphthalen-2-yl)-1-(piperidin-1-yl)butan-1-one (Compound 14d from ):

  • Structure: Adds a hydroxyl and butanone chain to the naphthalen-2-yl-piperidine core.
  • Synthesis : Yield 50–99% via AcOEt/MeOH solvent system .
  • Activity: Part of a series with antinociceptive properties, likely targeting sigma-1 receptors .

Lipophilic Modifications

Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (Compound 13 from ):

  • Structure : Incorporates a pentyloxy group on the naphthalene ring.
  • Properties : Enhanced lipophilicity improves oral bioavailability and CNS penetration.
  • Activity : Dual CB1/CB2 agonist with antihyperalgesic effects .

Data Table: Key Comparative Analysis

Compound Name Structural Features Melting Point (°C) Synthesis Yield Key Functional Groups Biological Activity
Naphthalen-2-yl(piperidin-1-yl)methanone 2-naphthyl, piperidine 110–111 80–99% Ketone, Piperidine Not specified
1-Naphthyl(piperidin-1-yl)methanone 1-naphthyl, piperidine 95–96 99% Ketone, Piperidine Not specified
4-Hydroxy-3-(naphthalen-2-yl)-1-(piperidin-1-yl)butan-1-one Hydroxyl, butanone, piperidine 50–99% Hydroxyl, Ketone, Piperidine Antinociceptive (sigma-1)
(3-Hydroxynaphthalen-2-yl)(piperidin-1-yl)methanone 3-hydroxy, 2-naphthyl, piperidine Hydroxyl, Ketone, Piperidine Not specified
Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone Pentyloxy, naphthyl Ether, Ketone CB1/CB2 agonist

Biological Activity

Naphthalen-2-yl(piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound consists of a naphthalene moiety linked to a piperidine ring via a carbonyl group. The structural formula can be represented as follows:

C13H13NO\text{C}_{13}\text{H}_{13}\text{N}\text{O}

This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects .
  • Anticancer Potential : The presence of the naphthalene unit is often associated with anticancer activity. Research indicates that derivatives of naphthalene can inhibit cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. A comparative analysis with structurally similar compounds reveals insights into how modifications can enhance efficacy:

Compound NameStructural FeaturesBiological Activity
4-(Benzo[d]thiazol-2-yl)piperidineLacks naphthalene unitAntimicrobial
NaphthaleneacetamidesContains naphthalene but not benzo[d]thiazoleAnticancer
2-(Pyridinyl)benzothiazolesSimilar heterocyclic structureNeuroprotective

These comparisons highlight how variations in structure can influence biological activity, emphasizing the potential of this compound as a lead compound for further development .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Anticancer Studies : Research has shown that derivatives with piperidine and naphthalene units exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 700 nM for a related compound in a 17β-HSD Type 3 assay, indicating potent anticancer activity .
  • Antimicrobial Activity : A series of piperidine derivatives were evaluated for their antimicrobial properties, showing promising results against several bacterial strains. The incorporation of the naphthalene moiety was found to enhance the overall antimicrobial efficacy .
  • Mechanism of Action : Investigations into the mechanism of action have suggested that these compounds may act through multiple pathways, including enzyme inhibition and receptor modulation. For instance, some analogs were identified as selective inhibitors of equilibrative nucleoside transporters (ENTs), which are critical in nucleotide metabolism .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : The initial step often includes the reaction of piperidine with appropriate carbonyl precursors.
  • Naphthalene Integration : Subsequent steps involve introducing the naphthalene unit through electrophilic aromatic substitution or similar methods.
  • Purification and Characterization : The final product is purified using recrystallization or chromatography, followed by characterization using techniques such as NMR and mass spectrometry .

Q & A

Q. What are the recommended synthetic routes for Naphthalen-2-yl(piperidin-1-yl)methanone, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation , where naphthalen-2-yl carbonyl chloride reacts with piperidine in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key considerations:

  • Catalyst activation : Pre-drying AlCl₃ enhances electrophilicity of the acylating agent.
  • Solvent choice : Anhydrous dichloromethane or toluene minimizes side reactions.
  • Temperature control : Slow addition of reagents at 0–5°C reduces exothermic side reactions.
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield. Typical yields range from 60–75% .

Q. How can researchers validate the structural identity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques :

  • NMR : Confirm aromatic proton environments (δ 7.2–8.5 ppm for naphthyl protons) and piperidine signals (δ 1.5–3.0 ppm).
  • Mass spectrometry : Parent ion peak at m/z 255.3 ([M+H]⁺) .
  • X-ray crystallography : Resolve bond lengths (e.g., C=O at ~1.21 Å) and intermolecular interactions (e.g., C–H···O hydrogen bonds) for definitive confirmation .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

Methodological Answer: Use cell-based assays to assess cytotoxicity:

  • HepG2 cells (liver model): Evaluate IC₅₀ via MTT assay after 48-hour exposure.
  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.
  • Microsomal stability : Incubate with rat liver microsomes to predict metabolic degradation.
    For environmental toxicity, follow OECD guidelines using Daphnia magna or algal growth inhibition tests .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

Methodological Answer: Leverage X-ray diffraction parameters (e.g., space group P2₁/c, unit cell dimensions a = 7.869 Å, b = 27.146 Å, c = 12.849 Å) to model torsional angles and packing interactions. For example:

ParameterValue
C=O bond length1.21 Å
C–H···O distance2.3–2.5 Å
Dihedral angle175.8° (naphthyl-piperidine)
Discrepancies in π-stacking distances (>4.0 Å vs. <3.8 Å) may arise from solvent effects during crystallization (e.g., chloroform vs. methanol). Refine using SHELXL with R₁ < 0.05 for high-resolution data .

Q. What computational strategies predict the compound’s binding affinity to kinase targets like JNK3?

Methodological Answer: Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Docking : Use JNK3 crystal structure (PDB: 4TTK) to identify key interactions (e.g., hydrogen bonds with Glu111, hydrophobic contacts with Leu168).
  • MM-PBSA : Calculate binding free energy (ΔG ~ −9.2 kcal/mol).
    Experimental validation via surface plasmon resonance (SPR) shows K_d ~46 nM for JNK3 inhibition, aligning with computational predictions .

Q. How do substituents on the piperidine ring influence bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer: Systematic SAR requires:

  • Substituent variation : Introduce methyl, fluoro, or aryl groups at piperidine positions.
  • Activity assays : Test against targets (e.g., AMPA receptors, kinase panels).
    For example, replacing piperidine with 4-methylpiperazine increases logP (from 2.1 to 2.9) but reduces CNS penetration due to higher polarity. Bioisosteric substitutions (e.g., morpholine) may retain affinity while improving solubility .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s metabolic stability. How can researchers reconcile these findings?

Methodological Answer: Discrepancies often arise from species-specific metabolism :

  • Human vs. rodent microsomes : Human CYP3A4 shows faster clearance (t₁/₂ = 12 min) compared to rat CYP2D6 (t₁/₂ = 45 min).
  • Assay conditions : Include NADPH-regenerating systems and control for pH (7.4) and temperature (37°C).
    Cross-validate using hepatocyte models and LC-MS/MS quantification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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